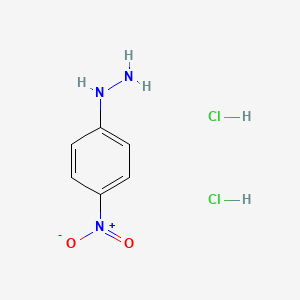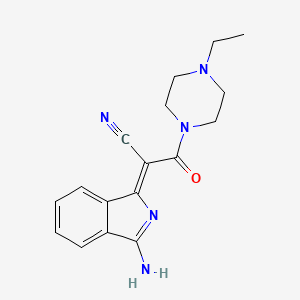![molecular formula C7H9N3O4 B12315974 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético es un compuesto orgánico complejo con la fórmula molecular C7H9N3O4 y un peso molecular de 199.16 g/mol . Este compuesto es parte de la familia triazolo-morfolina, que es conocida por sus diversas aplicaciones en varios campos de la ciencia y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de un derivado de triazol con un derivado de morfolina en presencia de un catalizador adecuado . Las condiciones de reacción a menudo requieren un solvente como la dimetilformamida (DMF) y un rango de temperatura de 80-100 °C.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso típicamente incluye pasos como la purificación mediante recristalización o cromatografía para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Dimetilformamida (DMF), diclorometano (DCM).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, afectando las vías bioquímicas y los procesos celulares . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}propanoico: Estructura similar pero con un grupo ácido propanoico en lugar de un grupo ácido acético.
Compuestos basados en 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazina: Estructura de anillo diferente pero núcleo de triazol similar.
Singularidad
El ácido 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morfolin-2-il}acético es único debido a su combinación específica de los anillos de triazol y morfolina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria .
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O4/c11-6(12)3-10-7(13)9-1-2-14-4-5(9)8-10/h1-4H2,(H,11,12) |
Clave InChI |
QXWHDSPMBIHHBG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=NN(C(=O)N21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)

![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
![4-Oxo-4-[[10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid](/img/structure/B12315926.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)


![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
